molecular formula C29H30N2O2 B1680019 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one CAS No. 135911-02-3

7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one

Cat. No. B1680019
M. Wt: 438.6 g/mol
InChI Key: VWBOQFANCXZMAU-LOSJGSFVSA-N
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Description

7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one is a cyclase inhibitor that binds to the bradykinin B2 receptor . It has been shown to reduce the size of the bladder and inhibit the occurrence of hypertrophy in rats .


Molecular Structure Analysis

The molecular formula of this compound is C29H30N2O2 . Its molecular weight is 438.6 g/mol . The compound has a complex structure with two phenyl groups, a methoxyphenyl group, and a perhydroisoindolone group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 438.6 g/mol . Its IUPAC name is (3aR,7aR)-2-[2-(2-methoxyphenyl)ethanimidoyl]-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-4-one .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on the synthesis and characterization of compounds structurally related to 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one, analyzing their potential as chemotherapeutic agents due to their antimicrobial activities (Dangi, Hussain, & Talesara, 2011).

Applications in Material Science

  • Research involving the synthesis of thermally sensitive water-soluble polymethacrylates incorporated analogs of this compound, highlighting the potential of these materials in various industrial applications (Han, Hagiwara, & Ishizone, 2003).

Role in Organic Synthesis

  • The compound was used in the development of new synthesis methodologies for creating α-aminophosphonates, showcasing its utility in enhancing organic synthesis processes (Sudha et al., 2013).

Biological and Pharmacological Studies

  • In the field of pharmacology, derivatives of this compound have been examined for their potential antibacterial activities, especially in combating resistant strains of bacteria (Khanage, Mohite, & Pandhare, 2020).

properties

IUPAC Name

(3aR,7aR)-2-[2-(2-methoxyphenyl)ethanimidoyl]-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2/c1-33-27-15-9-8-10-21(27)18-28(30)31-19-24-25(20-31)29(17-16-26(24)32,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24-25,30H,16-20H2,1H3/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBOQFANCXZMAU-LOSJGSFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=N)N2CC3C(C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CC(=N)N2C[C@H]3[C@@H](C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929179
Record name 2-[2-(2-Methoxyphenyl)ethanimidoyl]-7,7-diphenyloctahydro-4H-isoindol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one

CAS RN

135911-02-3
Record name (3aR,7aR)-Octahydro-2-[1-imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenyl-4H-isoindol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135911-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135911023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RP-67580
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[2-(2-Methoxyphenyl)ethanimidoyl]-7,7-diphenyloctahydro-4H-isoindol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RP-67580
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49U9M41BGY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 5.4N ethanolic solution (1.3 cc) of ammonia is added to a stirred suspension, cooled to -10° C., of (3aRS,7aRS)-2-[1-ethoxy-2-(2-methoxyphenyl)ethylidene]-4-oxo-7,7-diphenylperhydroisoindolium tetrafluoroborate (5.7 g) in anhydrous dichloromethane (15 cc). The reaction mixture is then allowed to return to room temperature and stirring is continued for 20 hours. The reaction mixture is diluted with dichloromethane (20 cc) and treated with 10% strength aqueous potassium carbonate solution (20 cc). The precipitate present is removed by filtration and the organic phase is then washed with distilled water (25 cc) and with saturated aqueous sodium chloride solution (25 cc), dried over magnesium sulphate and concentrated to dryness under reduced pressure (2.7 kPa). The residue is crystallized in acetonitrile (10 cc). The crystals obtained are drained, washed with acetonitrile (10 cc) and dried. and dried. (3aRS,7aRS)-2-[1-Imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenylperhydro-4-isoindolone (1 g), m.p. above 260° C. is obtained.
[Compound]
Name
ethanolic solution
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3aRS,7aRS)-2-[1-ethoxy-2-(2-methoxyphenyl)ethylidene]-4-oxo-7,7-diphenylperhydroisoindolium tetrafluoroborate
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
(3aRS,7aRS)-2-[1-Imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenylperhydro-4-isoindolone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one
Reactant of Route 2
7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one
Reactant of Route 3
7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one
Reactant of Route 4
7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one
Reactant of Route 5
7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one
Reactant of Route 6
7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one

Citations

For This Compound
39
Citations
C Garret, A Carruette, V Fardin… - Proceedings of the …, 1991 - National Acad Sciences
We describe here the pharmacological properties of RP 67580 [(3aR,7aR)-7,7-diphenyl-2-[1-imino-2-(2-methoxyphenyl)ethyl] perhydroisoindol-4-one], a nonpeptide antagonist of …
Number of citations: 553 www.pnas.org
CA Maggi, TW Schwartz - Trends in pharmacological sciences, 1997 - cell.com
CP96345:(2s, 3s)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)-methyl]-1-azabicyclo [2.2. 2] octan-3-amine (), RP67580:(3αr, 7αr)-7, 7-diphenyl-2-[1-imino-2-(2-methoxyphenyl) ethyl] …
Number of citations: 256 www.cell.com
MA Coudore-Civiale, C Courteix, A Eschalier… - European journal of …, 1998 - Elsevier
The intrathecal effect of 0.1 to 10 μg of RP-67,580 (3aR,7aR)-7,7-diphenyl-2[1-imino-2(2-methoxyphenyl)-ethyl]perhydroisoindol-4-onehydro chloride, CP-96,345 (2S,3S)-cis-(2(…
Number of citations: 57 www.sciencedirect.com
J Culman, S Klee, C Ohlendorf, T Unger - Journal of Pharmacology and …, 1997 - ASPET
The neurokinins, substance P (SP) and neurokinin A (NKA) represent natural, nonspecific ligands of NK 1 and NK 2 receptors. In our study in conscious rats, we tested the hypothesis …
Number of citations: 96 jpet.aspetjournals.org
H Cambridge, SD Brain - British journal of pharmacology, 1995 - Wiley Online Library
1 We have investigated the mechanism of bradykinin (BK)‐induced plasma extravasation into the knee joint of the anaesthetized rat. Accumulation of [ 125 I]‐human serum albumin …
Number of citations: 46 bpspubs.onlinelibrary.wiley.com
J Culman, B Wiegand, H Spitznagel… - British journal of …, 1995 - Wiley Online Library
1 We have investigated the effects of the non‐peptide NK 1 tachykinin receptor antagonist, RP 67580, and its inactive enantiomer, RP 68651, on the cardiovascular and behavioural …
Number of citations: 35 bpspubs.onlinelibrary.wiley.com
A Megens, D Ashton, JCA Vermeire… - … of Pharmacology and …, 2002 - ASPET
In comparison with a series of reference compounds, (2R-trans)-4-[1-[3,5-bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)-4-piperidinyl]-N-(2,6-dimethylphenyl)-1-acetamide (S)-…
Number of citations: 32 jpet.aspetjournals.org
L Puebla, E Arilla‐Ferreiro - Journal of neurochemistry, 2003 - Wiley Online Library
Substance P (SP) and somatostatin (SRIF) are widely spread throughout the CNS where they play a role as neurotransmitters and/or neuromodulators. A colocalization of both …
Number of citations: 6 onlinelibrary.wiley.com
S Meini, R Patacchini, A Lecci, C Poulos, P Rovero… - Neuropeptides, 1995 - Elsevier
The existence of a septide-sensitive subtype of the tachykinin NK 1 receptor has been recently proposed. In the rat isolated urinary bladder, the non-peptide NK 1 receptor antagonist …
Number of citations: 12 www.sciencedirect.com
KJ Watling, S Guard, SJ Boyle… - Biochemical Society …, 1994 - portlandpress.com
Substance P (SP), neurokinin A (NU) and neurokinin H (NKH) are members of a family of neuropeptides referred to as the tachykinins, on account of their ability to induce rapid …
Number of citations: 13 portlandpress.com

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